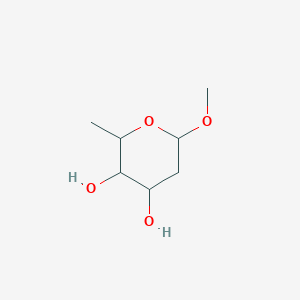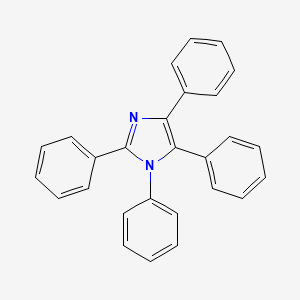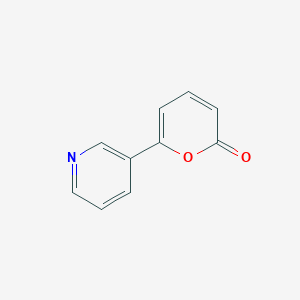
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a methoxy group, an acetyl group, and a methylphenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic esterification or the use of specialized reagents to improve efficiency and scalability. The choice of method depends on factors like cost, availability of raw materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ester group into an alcohol or other reduced forms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary widely but may include the use of catalysts, solvents, and specific temperatures.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the context, such as its use in medicine or industry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester
- Benzoic acid, 3-methoxy-, methyl ester
- Benzoic acid, 4-methylphenyl ester
Uniqueness
What sets benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
88951-98-8 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
(2-acetyl-4-methylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C17H16O4/c1-11-7-8-16(15(9-11)12(2)18)21-17(19)13-5-4-6-14(10-13)20-3/h4-10H,1-3H3 |
Clé InChI |
VTDPNHQRKQFCTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)

![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)


![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)

![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)




